molecular formula C13H16FN5O3S B2660339 5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine CAS No. 2380176-56-5

5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine

Cat. No. B2660339
CAS RN: 2380176-56-5
M. Wt: 341.36
InChI Key: BHGDLAFJZMJSCI-UHFFFAOYSA-N
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Description

5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine, also known as BAY-43-9006, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of several protein kinases, including RAF kinase, which is involved in the regulation of cell growth and proliferation. In

Mechanism of Action

5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine is a multi-targeted kinase inhibitor that targets several protein kinases, including RAF kinase, which is involved in the regulation of cell growth and proliferation. 5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine inhibits the activity of RAF kinase, leading to the inhibition of downstream signaling pathways, such as the MEK/ERK pathway. This ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. 5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has also been shown to inhibit the activity of several other protein kinases, including VEGFR, PDGFR, and c-KIT, which are involved in tumor growth and angiogenesis.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has several advantages for lab experiments, including its high potency and specificity for RAF kinase. However, 5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. In addition, 5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine. One area of future research is the development of more potent and selective inhibitors of RAF kinase. Another area of future research is the identification of biomarkers that can predict the response of cancer cells to 5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine. In addition, the combination of 5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine with other targeted therapies, such as immune checkpoint inhibitors, is an area of active research. Finally, the use of 5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine in combination with chemotherapy and radiation therapy in clinical trials is an area of ongoing investigation.

Synthesis Methods

The synthesis of 5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine involves several steps, including the reaction of 2,4-dichloropyrimidine with 1-(1-methylpyrazol-4-yl)piperazine to form 2-(1-methylpyrazol-4-yl)piperazine-1-carboxylic acid. This intermediate is then reacted with sulfonyl chloride to form 2-(1-methylpyrazol-4-yl)piperazine-1-carboxylic acid sulfonyl chloride, which is further reacted with 5-fluoro-2-aminopyridine to form 5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine.

Scientific Research Applications

5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. In addition, 5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

5-fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O3S/c1-18-9-12(8-17-18)23(20,21)19-4-2-11(3-5-19)22-13-15-6-10(14)7-16-13/h6-9,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGDLAFJZMJSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine

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